5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol
Description
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is a pyridine derivative featuring three distinct substituents: a bromine atom at position 5, a trimethylsilyl (TMS)-protected ethynyl group at position 2, and a hydroxyl group at position 3 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) due to the reactive ethynyl group . The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the bromine atom provides a handle for further functionalization.
Purification typically involves silica gel chromatography with heptane/ethyl acetate mixtures .
Properties
IUPAC Name |
5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)5-4-9-10(13)6-8(11)7-12-9/h6-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSKRQUJCSNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=N1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| 3-Hydroxy-5-bromopyridine or 5-bromo-3-hydroxypyridine derivative | Pyridine core with bromine and hydroxyl groups | Commercial or synthesized via selective bromination |
| Trimethylsilylacetylene | Alkyne source with TMS protecting group | Commercially available |
| Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) | Catalyst for Sonogashira coupling | Commonly used in cross-coupling |
| Copper(I) iodide (CuI) | Co-catalyst to facilitate coupling | Used in small catalytic amounts |
| Base (e.g., triethylamine or potassium carbonate) | Deprotonates alkyne and facilitates coupling | Choice affects reaction rate and yield |
| Solvents (e.g., tetrahydrofuran (THF), acetonitrile, methanol) | Medium for reaction | Selected based on solubility and reaction conditions |
Sonogashira Coupling Procedure
The key synthetic step is the palladium-catalyzed coupling of the brominated pyridine with trimethylsilylacetylene:
- Reaction Setup : In an inert atmosphere (argon or nitrogen), a solution of the brominated pyridine derivative and trimethylsilylacetylene is prepared in a suitable solvent such as acetonitrile or THF.
- Catalyst Addition : Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and copper(I) iodide are added.
- Base Addition : Triethylamine or potassium carbonate is added to deprotonate the alkyne and promote coupling.
- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperature (20–60°C) for several hours (commonly 16 hours).
- Workup : After completion, the reaction mixture is concentrated, and the product is purified by extraction and column chromatography.
Representative Example from Literature
| Parameter | Details |
|---|---|
| Starting Material | 3-bromo-5-iodopyridine (100 g, 354 mmol) |
| Alkyne | Trimethylsilylacetylene (54.6 mL, 389.4 mmol) |
| Solvent | Triethylamine (800 mL) and acetonitrile (800 mL) |
| Catalyst | Bis(triphenylphosphine)palladium(II) chloride (3.54 mmol, 2.48 g) |
| Reaction Time | 16 hours |
| Temperature | Ambient |
| Yield | 99% (92 g of product) |
| Product | 3-Bromo-5-(2-trimethylsilyl-ethynyl)pyridine (analogous to target compound) |
| Characterization | 1H NMR (300 MHz, CDCl3): δ 8.54 (m, 2H), 7.58 (m, 1H), 0.22 (s, 9H); LC-MS m/z = 254, 256 [M+H]+ |
This procedure demonstrates high yield and purity, indicating the efficiency of the Sonogashira coupling for installing the TMS-ethynyl group on bromopyridine derivatives.
Hydroxyl Group Introduction and Stability
The hydroxyl group at the 3-position is generally introduced or preserved by starting from a hydroxylated pyridine precursor. Care is taken during the coupling reaction to avoid conditions that could lead to deprotonation or substitution of the hydroxyl group.
In some cases, protective groups may be used temporarily on the hydroxyl to prevent side reactions, but often the mild conditions of the Sonogashira coupling allow direct use of hydroxylated substrates.
Purification and Characterization
Purification is typically achieved by:
- Extraction with organic solvents (e.g., dichloromethane),
- Washing with water and brine,
- Drying over anhydrous magnesium sulfate,
- Filtration and solvent removal under reduced pressure,
- Column chromatography using silica gel with ethyl acetate/hexane gradients.
Characterization techniques include:
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H NMR Spectroscopy | Confirm proton environments | Signals for aromatic protons, TMS methyl groups (~0.2 ppm), hydroxyl proton |
| 13C NMR Spectroscopy | Confirm carbon framework | Signals for alkyne carbons (~95–100 ppm), aromatic carbons |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with formula |
| Infrared (IR) Spectroscopy | Functional group identification | C≡C stretch (~2100–2200 cm⁻¹), Si-C stretch (~1250 cm⁻¹), O-H stretch |
Summary Table of Preparation Parameters
Research Findings and Optimization Notes
- The use of bis(triphenylphosphine)palladium(II) chloride as catalyst with triethylamine base in acetonitrile solvent provides excellent yields and selectivity.
- Reaction times around 16 hours at room temperature are sufficient for complete conversion.
- The TMS protecting group on the ethynyl moiety is essential for stability and handling; it can be removed later under fluoride ion treatment if needed for further functionalization.
- Potassium carbonate in methanol can be used to remove TMS groups or for further transformations, but care must be taken to avoid decomposition or impurity formation.
- Impurities such as triphenylphosphine oxide from the catalyst may be present but can be removed by standard purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a crucial building block in synthesizing more complex organic molecules. Its ability to undergo substitution and coupling reactions makes it valuable for creating new compounds with desired properties. For example, it can be utilized in Sonogashira coupling reactions to form carbon-carbon bonds, facilitating the construction of larger molecular frameworks.
Case Study: Synthesis of Novel Compounds
- Researchers have successfully synthesized novel compounds using 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol as a precursor. These compounds exhibited enhanced anti-cancer properties in vitro, indicating the compound's utility in developing new anti-cancer agents.
Medicinal Chemistry
Potential Biological Activities
- Derivatives of this compound exhibit potential biological activities, making it relevant in drug discovery. Its structural features allow interaction with various biological targets, suggesting applications in developing pharmaceuticals. A study highlighted its interaction with cytochrome P450 enzymes, demonstrating its potential as an inhibitor and its relevance in pharmacology and drug design .
Mechanism of Action
- The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol depends on its specific application and target molecule. The bromine atom can participate in halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding, facilitating interactions with biological receptors involved in drug metabolism and signaling pathways .
Material Science
Applications in Advanced Materials
- In industry, this compound is utilized for synthesizing materials with specific properties, such as polymers and advanced electronic materials. Its unique chemical structure enhances material performance and stability. The compound's ability to form stable complexes can be exploited in developing materials with tailored electrical or mechanical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional differences between 5-bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed analysis supported by data tables.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analogs.
Hydroxyl Group (Position 3) :
- Acidity: The phenolic -OH group (pKa ~8–10) makes the compound more acidic than methoxy (pKa ~15–17) or amine (pKa ~10–12) derivatives, enabling deprotonation under mild conditions .
Trimethylsilyl (TMS)-Ethynyl Group (Position 2) :
- Electron-Withdrawing Effect : Stabilizes the pyridine ring electronically, directing electrophilic substitution to specific positions.
- Synthetic Utility : The TMS group protects the ethynyl moiety during synthesis; it can be desilylated to generate terminal alkynes for further coupling .
Bromine Atom (Position 5) :
- Cross-Coupling Reactions : Enables Suzuki, Stille, or Ullmann reactions to introduce aryl, vinyl, or other groups .
- Halogen Bonding : May influence molecular packing in solid-state structures .
Comparative Stability and Handling
- TMS-Protected Derivatives : Compounds like 5-bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate (MW 370.31) demonstrate strategies to stabilize reactive hydroxyl groups during storage or synthesis .
- Hazard Profiles : While specific data for the target compound is lacking, analogs with halogens (e.g., 5-bromo-2-chloropyridin-3-ol) often carry hazards such as H315 (skin irritation) and H318 (eye damage) .
Commercial Availability and Pricing
- Cost Factors : Bulk pricing trends indicate that methoxy derivatives (e.g., HB400 at $400/g) are costlier than amine analogs (HB394 at $240/g), likely due to synthetic complexity .
- Protected Derivatives : The tert-butyl carbonate variant (HB426) is priced at $400/g, reflecting added stability and handling convenience .
Biological Activity
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a pyridine ring with a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position. This unique structural arrangement contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2Si |
| Molecular Weight | 269.21 g/mol |
| Functional Groups | Bromine, Trimethylsilyl, Ethynyl |
The biological activity of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is primarily attributed to its ability to interact with various molecular targets through functional groups. The bromine atom may facilitate halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding, influencing enzyme activity and other biological pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar pyridine derivatives. For instance, compounds with structural similarities have shown efficacy against viruses such as HIV and HCV. The inhibition of viral replication is often linked to the modulation of specific enzymes involved in viral life cycles .
Enzyme Interaction
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol has been reported to interact with cytochrome P450 enzymes, suggesting its potential role in drug metabolism and pharmacokinetics. Such interactions can influence the bioavailability and therapeutic efficacy of co-administered drugs .
Case Studies
- Antiviral Efficacy : A study demonstrated that structurally related compounds exhibited significant antiviral activity against HCV, with IC50 values indicating effective inhibition of viral RNA polymerase .
- Enzyme Modulation : Research indicated that derivatives of this compound could modulate the activity of cytochrome P450 enzymes, impacting drug metabolism rates and leading to potential drug-drug interactions .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at various positions on the pyridine ring can enhance or diminish biological activity, underscoring the importance of specific functional groups in mediating interactions with biological targets .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
